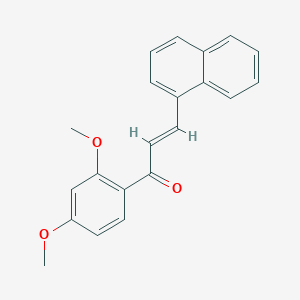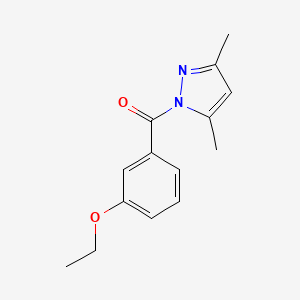
(3,5-dimethyl-1H-pyrazol-1-yl)(3-ethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethyl-1H-pyrazol-1-yl)(3-ethoxyphenyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and an ethoxyphenyl group attached to the methanone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(3-ethoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.
化学反応の分析
Types of Reactions
(3,5-dimethyl-1H-pyrazol-1-yl)(3-ethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,5-dimethyl-1H-pyrazol-1-yl)(3-ethoxyphenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as coordination polymers and metal-organic frameworks.
Agriculture: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(3-ethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
(3,5-dimethyl-1H-pyrazol-1-yl)(3-methylphenyl)methanone: Similar structure with a methyl group instead of an ethoxy group.
(3,5-dimethyl-1H-pyrazol-1-yl)(3-chlorophenyl)methanone: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
(3,5-dimethyl-1H-pyrazol-1-yl)(3-ethoxyphenyl)methanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(3-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-13-7-5-6-12(9-13)14(17)16-11(3)8-10(2)15-16/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETSUVVTMNCVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-furo[3,2-c]pyridin-4-yl-4-(2-phenylethyl)piperidin-4-yl]methanol](/img/structure/B5474966.png)
![N-(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5474969.png)
![N,N-dimethyl-6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5474973.png)
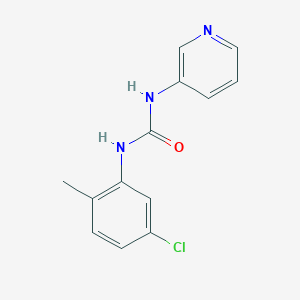
![4-[(4-Benzylpiperidin-1-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B5474984.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5474992.png)

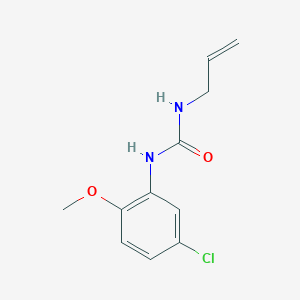
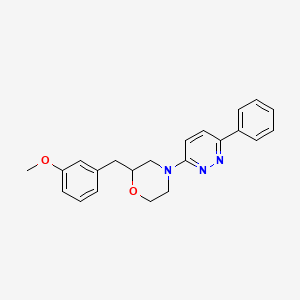
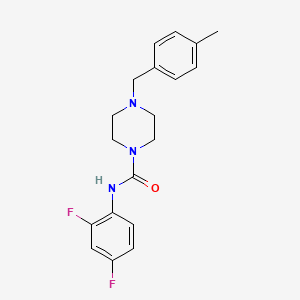
![N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B5475029.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5475041.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5475046.png)
